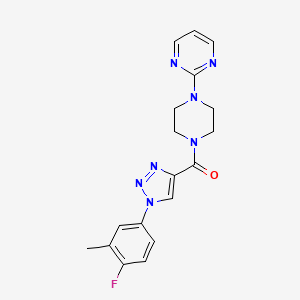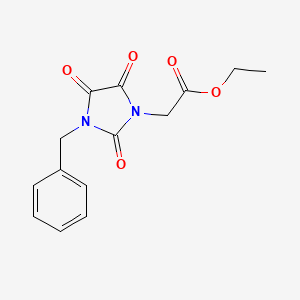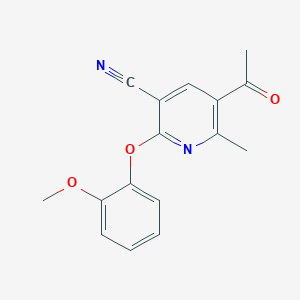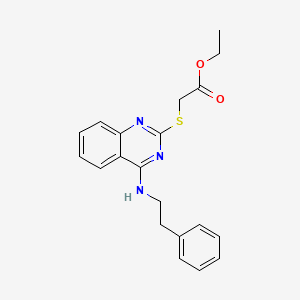![molecular formula C22H22N4O2 B2970278 N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890621-90-6](/img/structure/B2970278.png)
N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule that contains several functional groups. It has a pyrazolo[1,5-a]pyrimidine core, which is a type of nitrogen-containing heterocycle . This core is substituted with an ethoxyphenyl group, a methoxyphenyl group, a methyl group, and an amine group.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[1,5-a]pyrimidine core is a fused ring system containing nitrogen atoms . The ethoxyphenyl and methoxyphenyl groups are aromatic rings with ether substituents, and the amine group contains a nitrogen atom with a lone pair of electrons.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The amine group could participate in reactions such as acid-base reactions or nucleophilic substitutions. The ether groups could potentially undergo reactions with strong acids. The pyrazolo[1,5-a]pyrimidine core might also participate in various reactions, depending on the specific conditions .科学的研究の応用
Biological Activity and Antagonist Potential
A significant area of research involving pyrazolo[1,5-a]pyrimidin derivatives has been their evaluation as potential human A3 adenosine receptor antagonists. These compounds, including analogs with varied substitutions, have been found to exhibit low nanomolar affinity and high selectivity towards the human A3 adenosine receptor. Notably, certain derivatives have demonstrated efficacy in counteracting oxaliplatin-induced apoptosis in rat astrocyte cell cultures, serving as an in vitro model of neurotoxicity. This suggests their potential therapeutic applications in neuroprotection and the management of neurotoxic side effects associated with chemotherapy (Squarcialupi et al., 2013).
Synthesis and Chemical Properties
The synthesis of N-arylpyrazole-containing enaminones has paved the way for creating a variety of substituted pyridine derivatives, showcasing a versatile approach to developing compounds with antitumor and antimicrobial activities. This highlights the chemical flexibility and potential utility of the pyrazolo[1,5-a]pyrimidin scaffold in creating biologically active molecules (Riyadh, 2011).
Anticancer and Antimicrobial Activities
Specific derivatives of pyrazolo[1,5-a]pyrimidin have been synthesized and evaluated for their anticancer activity. For instance, the synthesis of 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has been reported, with the compound displaying moderate anticancer activity. This suggests the potential of such derivatives in the development of new anticancer agents (Lu Jiu-fu et al., 2015).
将来の方向性
特性
IUPAC Name |
N-(4-ethoxyphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-28-17-11-9-16(10-12-17)25-21-13-15(2)24-22-19(14-23-26(21)22)18-7-5-6-8-20(18)27-3/h5-14,25H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNUEFARMRXWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Amino-3-propan-2-yl-4-(3,4,5-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2970199.png)




![3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2970207.png)
![3-methyl-6-phenyl-N-(4-sulfamoylphenethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2970208.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2970209.png)
![6-bromo-N-{4-[4-(2-chlorophenyl)piperazine-1-carbonyl]phenyl}-4-phenylquinazolin-2-amine](/img/structure/B2970211.png)
![N-(3,4-dichlorophenyl)-2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2970212.png)

![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one](/img/structure/B2970218.png)